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This guide provides a detailed comparison of the efficacy of AV-299 (tivantinib) and other

prominent c-Met inhibitors for researchers, scientists, and drug development professionals. It

includes a summary of quantitative data, detailed experimental methodologies, and

visualizations of relevant biological pathways and experimental workflows.

Mechanism of Action: A Key Distinction
The c-Met receptor tyrosine kinase, activated by its ligand hepatocyte growth factor (HGF), is a

crucial signaling pathway involved in normal cellular processes like proliferation and motility.[1]

However, its aberrant activation is a known driver in the development and progression of

various cancers.[1][2] This has made c-Met a key target for cancer therapy.[2]

Most c-Met inhibitors function by competing with ATP to bind to the kinase domain of the

receptor, thereby blocking its activity. In contrast, tivantinib was initially identified as a non-ATP-

competitive inhibitor of c-Met.[1][3] However, emerging evidence suggests that tivantinib's anti-

cancer effects are not solely dependent on c-Met inhibition.[1][4] Studies have indicated an

alternative mechanism of action involving the inhibition of microtubule polymerization.[1][5] This

dual activity distinguishes tivantinib from many other c-Met inhibitors.[1] Some research

suggests that tivantinib's cytotoxic activity may be independent of its ability to bind to MET.[6]

Quantitative Efficacy Comparison
The following table summarizes the clinical efficacy of tivantinib and other selective c-Met

inhibitors in various cancer types, primarily non-small cell lung cancer (NSCLC) and
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hepatocellular carcinoma (HCC).

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b494990?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Drug Cancer Type
Key Efficacy
Metric

Result
Clinical
Trial/Study

Tivantinib (AV-

299)

MET-High

Advanced HCC

Median Overall

Survival (OS)

7.2 months (vs.

3.8 months with

placebo)[7][8]

Phase II

MET-High

Advanced HCC

Time to

Progression

(TTP)

2.7 months (vs.

1.4 months with

placebo)[8]

Phase II

Advanced HCC

(MET-High)
Median OS

8.4 months (vs.

9.1 months with

placebo)[9][10]

METIV-HCC

(Phase III)

Advanced HCC

(MET-High)

Median

Progression-Free

Survival (PFS)

2.1 months (vs.

2.0 months with

placebo)[9]

METIV-HCC

(Phase III)

NSCLC (High

MET expression)

Overall Survival

(OS)

Significant

improvement

(HR, 0.68)[11]

Meta-analysis

NSCLC
Progression-Free

Survival (PFS)

Significant

improvement

(HR, 0.73)[11]

Meta-analysis

Capmatinib

METex14

NSCLC

(Treatment-

naïve)

Overall

Response Rate

(ORR)

68%[12][13]

GEOMETRY

mono-1 (Phase

II)

METex14

NSCLC

(Previously

treated)

Overall

Response Rate

(ORR)

41%[12][13]

GEOMETRY

mono-1 (Phase

II)

METex14

NSCLC

(Treatment-

naïve)

Median Duration

of Response

(DOR)

12.6 months[13]

GEOMETRY

mono-1 (Phase

II)
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METex14

NSCLC

(Previously

treated)

Median Duration

of Response

(DOR)

9.7 months[13]

GEOMETRY

mono-1 (Phase

II)

MET GCN ≥10

NSCLC (First-

line)

Overall

Response Rate

(ORR)

40%[14] Phase II

MET GCN ≥10

NSCLC

(Second/Third-

line)

Overall

Response Rate

(ORR)

29%[14] Phase II

Tepotinib
METex14

NSCLC

Overall

Response Rate

(ORR)

51.4%[15]
VISION (Phase

II)

METex14

NSCLC

Median Duration

of Response

(DOR)

18.0 months[15]
VISION (Phase

II)

METex14

NSCLC

(Treatment-

naïve)

Overall

Response Rate

(ORR)

57.3%[16]
VISION (Phase

II)

METex14

NSCLC

(Previously

treated)

Overall

Response Rate

(ORR)

45.0%[16]
VISION (Phase

II)

Crizotinib
METex14-altered

NSCLC

Overall

Response Rate

(ORR)

32%[17]
PROFILE 1001

(Phase I)

METex14-altered

NSCLC

Median

Progression-Free

Survival (PFS)

7.3 months[17]
PROFILE 1001

(Phase I)
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MET-deregulated

NSCLC

Overall

Response Rate

(ORR)

27%[18]
METROS (Phase

II)

MET-amplified

NSCLC (High)

Partial

Responses

(PRs)

50%[19] Phase I

METex14: MET exon 14 skipping mutation; GCN: Gene Copy Number; HR: Hazard Ratio.

Signaling Pathways and Experimental Workflows
To understand the context of these inhibitors, it is essential to visualize the c-Met signaling

pathway and the general workflow of experiments used to evaluate their efficacy.
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Caption: c-Met Signaling Pathway
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Caption: General Experimental Workflow

Detailed Experimental Protocols
Below are representative protocols for key experiments used to evaluate the efficacy of these

inhibitors.

This assay is used to assess the in vitro cytotoxic activity of the inhibitors on cancer cell lines.

Cell Plating: Seed cancer cells in 96-well plates at a predetermined density and allow them

to adhere overnight.

Compound Treatment: Treat the cells with a range of concentrations of the inhibitor (e.g.,

tivantinib, capmatinib) and a vehicle control. Incubate for a specified period (e.g., 72 hours).

[20]
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well to a final concentration of 0.45 mg/ml and incubate for 1-4 hours at

37°C.[20]

Solubilization: Add a solubilization solution to dissolve the formazan crystals.[20]

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a

microplate reader. The quantity of formazan is directly proportional to the number of viable

cells.[20]

This in vivo model evaluates the anti-tumor activity of the inhibitors in a living organism.

Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of

immunocompromised mice (e.g., NSG mice).[21][22]

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 70-300 mm³).[22]

Randomization and Treatment: Randomize the mice into treatment and control groups.

Administer the inhibitor (e.g., orally) at a specified dose and schedule.[22]

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals to

calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

[22]

Endpoint: The experiment is concluded when tumors in the control group reach a

predetermined size, and the tumor growth inhibition is calculated.

Summary and Conclusion
While tivantinib (AV-299) initially showed promise as a selective c-Met inhibitor, particularly in

MET-high tumors, its clinical development has been challenging, with Phase III trials in HCC

failing to meet their primary endpoints.[9][23] A key distinguishing feature of tivantinib is its

additional mechanism of action as a microtubule inhibitor, which contributes to its cytotoxicity

but also complicates its positioning as a purely c-Met targeted therapy.[1][4]

In contrast, other selective c-Met inhibitors like capmatinib and tepotinib have demonstrated

robust and durable clinical activity, particularly in NSCLC patients with MET exon 14 skipping
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mutations, leading to regulatory approvals.[12][13][15] Crizotinib, another multi-kinase inhibitor

with activity against MET, has also shown efficacy in this patient population.[17]

For researchers and drug developers, the comparison highlights the importance of both target

selectivity and the identification of predictive biomarkers. While tivantinib's broader mechanism

may offer advantages in certain contexts, the focused efficacy and clearer patient selection

strategies for inhibitors like capmatinib and tepotinib have so far translated into more

successful clinical outcomes in specific, genetically defined cancer patient populations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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